N-[1-(4-methoxyphenyl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-[1-(4-methoxyphenyl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an oxadiazole ring, and a phenoxyacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the methoxyphenyl group:
Formation of the phenoxyacetamide moiety: This involves the reaction of phenoxyacetic acid with an appropriate amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a component in biological assays.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in industrial processes.
Mechanism of Action
The mechanism by which N-[1-(4-methoxyphenyl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-methoxyphenyl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-14(2)21-24-22(29-25-21)17-7-11-19(12-8-17)28-13-20(26)23-15(3)16-5-9-18(27-4)10-6-16/h5-12,14-15H,13H2,1-4H3,(H,23,26) |
InChI Key |
YZWKYFSQNVANIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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